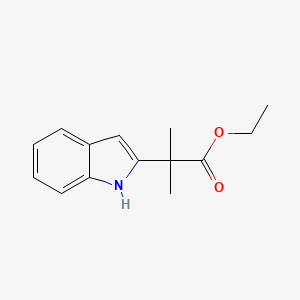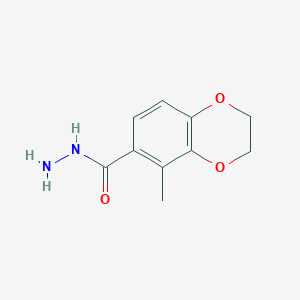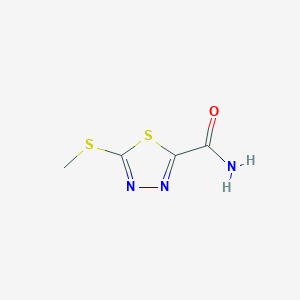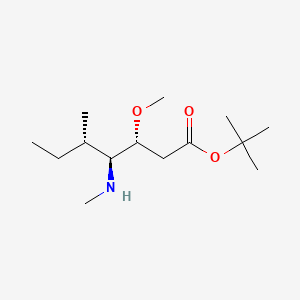
tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate is a chemical compound with the molecular formula C14H30ClNO3 and a molecular weight of 295.85 g/mol . This compound is known for its role as an intermediate in the synthesis of monomethyl auristatin E, a potent antineoplastic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate involves several steps. One common method includes the reaction of tert-butyl 3-methoxy-5-methyl-4-oxopentanoate with methylamine under controlled conditions . The reaction typically requires an inert atmosphere and room temperature to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to maintain a high purity level of 97% .
Chemical Reactions Analysis
Types of Reactions
tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and esters .
Scientific Research Applications
tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as an intermediate in the synthesis of monomethyl auristatin E, which is used in the development of antibody-drug conjugates for cancer therapy . Additionally, it is used in the study of biochemical pathways and the development of new pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate involves its role as a precursor in the synthesis of monomethyl auristatin E. This compound targets microtubules in cancer cells, disrupting their function and leading to cell death . The molecular pathways involved include the inhibition of tubulin polymerization, which is crucial for cell division .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Another tert-butyl ester with similar protective group properties.
tert-Butyl-N-methylcarbamate: Shares structural similarities and is used in similar synthetic applications.
Uniqueness
What sets tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate apart is its specific configuration and its role in the synthesis of monomethyl auristatin E, making it a critical compound in cancer research .
Properties
Molecular Formula |
C14H29NO3 |
|---|---|
Molecular Weight |
259.38 g/mol |
IUPAC Name |
tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate |
InChI |
InChI=1S/C14H29NO3/c1-8-10(2)13(15-6)11(17-7)9-12(16)18-14(3,4)5/h10-11,13,15H,8-9H2,1-7H3/t10-,11+,13-/m0/s1 |
InChI Key |
VRBFIJCLCNKGGT-LOWVWBTDSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)OC(C)(C)C)OC)NC |
Canonical SMILES |
CCC(C)C(C(CC(=O)OC(C)(C)C)OC)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methoxy-2-[2-[(2-methoxyphenyl)-phenylphosphoryl]ethyl-phenylphosphoryl]benzene](/img/structure/B8668542.png)
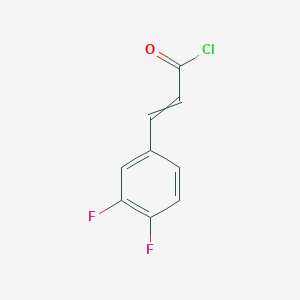
![3-[(1-Methoxypropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B8668552.png)

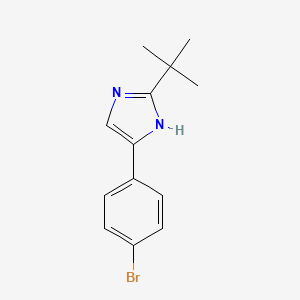
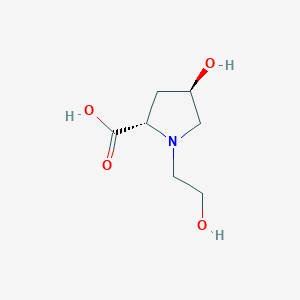
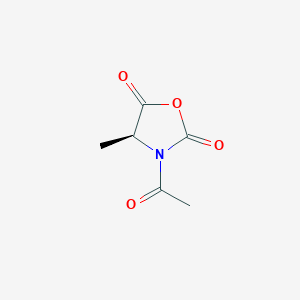
![tert-butyl 4-[4-formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B8668573.png)
![[2-(4-chloroanilino)pyrimidin-4-yl]methanol](/img/structure/B8668597.png)

